1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One notable application of pyrazole derivatives, akin to "1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde," lies in their potential for antimicrobial activity. Research has demonstrated that chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives, exhibit antimicrobial effects against a range of gram-negative and gram-positive bacteria as well as fungi. These studies highlight the compound's role in developing new antimicrobial agents, emphasizing its significance in addressing drug resistance issues (Hamed et al., 2020).
Environmentally Friendly Synthesis
The environmentally benign synthesis of pyrazole derivatives presents another crucial application area. For instance, the condensation of pyrazole carbaldehydes in an ionic liquid medium demonstrates an eco-friendly approach to synthesizing these compounds. This method offers an excellent yield at room temperature, showcasing a sustainable alternative to traditional synthesis methods (Hangarge & Shingare, 2003).
Antioxidant and Antihyperglycemic Agents
Pyrazole derivatives have also been explored for their potential as antioxidant and antihyperglycemic agents. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for example, has shown promising results in in vitro antioxidant activity assays and in vivo antihyperglycemic activity tests. These findings underscore the compound's therapeutic potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Plant Growth Promotion
Another intriguing application is the promotion of plant growth. Novel quinolinyl chalcones synthesized from pyrazole carbaldehydes have been tested for their effects on the growth of various plants, including Hibiscus, Mint, and Basil. This research suggests the potential of pyrazole derivatives in enhancing agricultural productivity and plant health (Hassan et al., 2020).
Synthesis of Heterocycles
Pyrazole carbaldehydes serve as precursors in synthesizing diverse heterocycles, offering valuable intermediates for developing pharmaceuticals, agrochemicals, and materials science applications. The facile synthesis of novel heterocycles from pyrazole carbaldehydes underscores the versatility and utility of these compounds in organic synthesis (Baashen et al., 2017).
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7-9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXDFDORZDDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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